Rauwolscine

Adrenergic Pharmacology Receptor Binding Stereoisomer Selectivity

Rauwolscine (α-yohimbine) is not interchangeable with yohimbine. Unlike yohimbine (α2/α1 selectivity ratio of 45), rauwolscine exhibits a ratio of 3, enabling nuanced discrimination between α2- and α1-adrenoceptor effects. It also acts as a 5-HT1A partial agonist (IC50=1.5 µM) and labels 5-HT2B receptors (Bmax=783 fmol/mg) independent of G-protein coupling. For protocols requiring a pharmacological tool to differentiate receptor subtypes or study biased agonism, rauwolscine's unique profile delivers data yohimbine cannot. Procure from verified suppliers to ensure stereochemical integrity.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
CAS No. 131-03-3
Cat. No. B089727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRauwolscine
CAS131-03-3
SynonymsAphrodine Hydrochloride
Aphrodyne
Corynanthine
Corynanthine Tartrate
Hydrochloride, Aphrodine
Hydrochloride, Yohimbine
Pluriviron
Rauhimbine
Rauwolscine
Tartrate, Corynanthine
Yocon
Yohimbin Spiegel
Yohimbine
Yohimbine Houdé
Yohimbine Hydrochloride
Yohimex
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
InChIInChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1
InChIKeyBLGXFZZNTVWLAY-DIRVCLHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Rauwolscine (CAS 131-03-3) Alpha-2 Adrenoceptor Antagonist Procurement Overview


Rauwolscine (CAS 131-03-3), also known as α-yohimbine or corynanthidine, is a naturally occurring indole alkaloid and a stereoisomer of yohimbine. It functions as a potent and selective α2-adrenoceptor antagonist, with a reported Ki of 12 nM for the α2-adrenoceptor . Rauwolscine is primarily utilized as a radioligand, with [³H]rauwolscine binding reversibly, stereospecifically, and saturably to α2-adrenergic receptors . Its pharmacological profile is further distinguished from its isomers by significant affinity for serotonergic receptors, including the 5-HT1A and 5-HT2B subtypes, making it a dual-action tool compound [1][2].

Rauwolscine vs. Yohimbine and Corynanthine: Why Isomer Purity Matters for Receptor Selectivity


Rauwolscine, yohimbine, and corynanthine are stereoisomers that share a common molecular formula but exhibit fundamentally divergent pharmacological profiles that preclude their interchangeability in research applications. While yohimbine and rauwolscine both act as α2-adrenoceptor antagonists, their selectivity for this receptor subtype differs significantly, with rauwolscine demonstrating a lower selectivity ratio (α2/α1) than yohimbine, indicating a different off-target profile [1]. The divergence is most extreme with corynanthine, which is not an α2 antagonist but instead a preferential α1-adrenoceptor antagonist [2]. Furthermore, these isomers display critical functional differences at serotonergic receptors, where rauwolscine and yohimbine act as partial agonists at 5-HT1A receptors with distinct potencies [3]. Consequently, substituting one isomer for another in an experimental protocol will fundamentally alter the receptor interaction landscape, leading to irreproducible or misinterpreted results.

Rauwolscine (CAS 131-03-3) Quantitative Differentiation Evidence Guide


α2/α1 Selectivity Profile: Rauwolscine vs. Yohimbine and Corynanthine

In a comparative study of α-adrenoceptor antagonist profiles, rauwolscine demonstrated an α2/α1 selectivity ratio of 3, which is markedly lower than that of its stereoisomer yohimbine (ratio of 45). This indicates that while rauwolscine is an α2-adrenoceptor antagonist, it exhibits a more balanced affinity for α1 and α2 subtypes compared to the more α2-selective yohimbine. Conversely, corynanthine showed a ratio of 0.03, confirming its classification as an α1-selective antagonist [1].

Adrenergic Pharmacology Receptor Binding Stereoisomer Selectivity

Dual Receptor Binding: 5-HT1A Agonism Distinguishes Rauwolscine from Yohimbine

While both rauwolscine and yohimbine act as partial agonists at the human 5-HT1A receptor, they do so with different potencies. In an in vitro functional assay measuring inhibition of forskolin-stimulated adenylyl cyclase activity, rauwolscine exhibited an IC50 of 1.5 µM, whereas yohimbine was less potent with an IC50 of 4.6 µM. Binding affinity also differed, with rauwolscine showing a higher affinity (Ki = 158 nM) compared to yohimbine (Ki = 690 nM) [1].

Serotonergic Pharmacology 5-HT1A Receptor Functional Selectivity

Radioligand Utility: Superior Binding to 5-HT2B vs. Agonist Radioligand [³H]5-HT

As an antagonist radioligand, [³H]rauwolscine offers a significant advantage over the agonist radioligand [³H]5-HT for studying the human 5-HT2B receptor. In saturation studies at 37°C, [³H]rauwolscine labeled a single population of binding sites with a Kd of 3.75 nM. Importantly, in simultaneous experiments, [³H]rauwolscine labeled 783 fmol/mg of 5-HT2B receptors, a comparable number to the 733 fmol/mg labeled by [³H]5-HT [1]. This demonstrates that [³H]rauwolscine can detect the total receptor population without being sensitive to the receptor's G-protein coupling state, unlike agonist radioligands.

Radioligand Binding 5-HT2B Receptor Assay Development

Physicochemical Distinction: Solubility and Stability Differentiate from Yohimbine HCl

Rauwolscine free base is a colorless crystalline solid with a melting point of 243–244°C. It is soluble in hot methanol and ethanol but practically insoluble in water. This contrasts with yohimbine hydrochloride, which is typically a white to off-white powder with better aqueous solubility due to its salt form [1][2].

Chemical Properties Formulation Analytical Chemistry

Rauwolscine (CAS 131-03-3): Evidence-Based Research and Procurement Application Scenarios


Pharmacological Differentiation of α2-Adrenoceptor Subtypes

Procure rauwolscine for studies requiring a pharmacological tool to differentiate between α2- and α1-adrenoceptor mediated effects. Its distinct selectivity profile (α2/α1 ratio of 3) makes it an ideal comparator to the more selective yohimbine (ratio of 45) and the α1-selective corynanthine (ratio of 0.03), enabling nuanced receptor characterization [1].

Development of Robust Radioligand Binding Assays for 5-HT2B Receptors

Utilize [³H]rauwolscine as a high-affinity antagonist radioligand for quantifying human 5-HT2B receptor expression. Its ability to label the total receptor population (Bmax = 783 fmol/mg) independent of G-protein coupling provides a significant advantage over agonist radioligands like [³H]5-HT, ensuring more accurate and reproducible receptor density measurements [2].

Investigating Functional Selectivity at 5-HT1A Receptors

Employ rauwolscine as a research tool to study biased agonism at the 5-HT1A receptor. Given its profile as a partial agonist (IC50 = 1.5 µM for adenylyl cyclase inhibition) that is distinct from its isomer yohimbine (IC50 = 4.6 µM), it is a valuable compound for dissecting ligand-specific signaling pathways downstream of this receptor [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rauwolscine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.